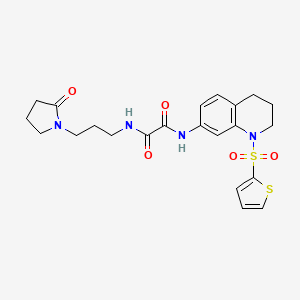

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolidinone ring, a thiophene sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for chemical and pharmacological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps:

Formation of the Pyrrolidinone Intermediate: This step involves the reaction of a suitable amine with succinic anhydride to form the pyrrolidinone ring.

Synthesis of the Tetrahydroquinoline Derivative: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Sulfonylation: The tetrahydroquinoline derivative is then sulfonylated using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

Coupling Reaction: Finally, the pyrrolidinone intermediate is coupled with the sulfonylated tetrahydroquinoline derivative using oxalyl chloride to form the target oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydroquinoline moieties.

Reduction: Reduction reactions can target the oxalamide and sulfonyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

Oxidation: Oxidized derivatives of the thiophene and tetrahydroquinoline rings.

Reduction: Reduced forms of the oxalamide and sulfonyl groups.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds structurally related to N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. For instance, derivatives containing thiophenes have shown promising results against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and repair pathways .

Case Study: Synthesis and Activity Evaluation

A series of thiophene derivatives were synthesized and evaluated for their cytotoxic effects using the MTT assay. The results indicated that compounds with specific substitutions exhibited higher anti-proliferative activity compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) studies highlighted that modifications at the thiophene ring significantly influenced biological activity .

Neuropharmacological Applications

The oxalamide framework is known for its neuroprotective properties. Compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and exhibit nootropic effects, enhancing cognitive functions .

Research Insights

Studies have demonstrated that oxalamide derivatives can improve memory retention and learning capabilities in animal models. The underlying mechanism is believed to involve the modulation of cholinergic signaling pathways and inhibition of acetylcholinesterase activity .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound class. Thiophene-containing oxalamides have shown efficacy against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table: Antimicrobial Activity of Selected Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

Agricultural Applications

The potential use of this compound as a herbicide has also been explored. Its structural components suggest that it could inhibit certain plant growth regulators or enzymes involved in plant metabolism .

Case Study: Herbicidal Activity Evaluation

Research has shown that specific derivatives can effectively control weed growth without adversely affecting crop yield. Field trials indicated that these compounds could serve as environmentally friendly alternatives to traditional herbicides .

Mecanismo De Acción

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can affect various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure but with a phenyl group instead of a thiophene.

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure but with a methylsulfonyl group.

Uniqueness

The presence of the thiophene sulfonyl group in N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide provides unique electronic properties and potential for specific interactions that are not present in similar compounds with different substituents. This makes it particularly interesting for applications requiring specific electronic or binding characteristics.

Actividad Biológica

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups:

- Oxalamide Backbone : This structure is known for its ability to form hydrogen bonds, which may enhance binding affinity to biological targets.

- Pyrrolidine Ring : Contributes to the compound's conformational flexibility and potential interactions with biological macromolecules.

- Tetrahydroquinoline Moiety : Known for various biological activities including anti-inflammatory and neuroprotective effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural features .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of DNA polymerase IIIC. This enzyme is crucial in the replication of certain Gram-positive bacteria. Inhibitors targeting this enzyme could serve as a foundation for developing new antibiotics .

Anti-inflammatory Effects

The tetrahydroquinoline derivatives have been reported to modulate immune responses by acting as inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a significant role in the differentiation of Th17 cells involved in autoimmune diseases. The compound's ability to inhibit RORγt may position it as a candidate for treating autoimmune conditions such as rheumatoid arthritis and psoriasis .

Case Study 1: Efficacy in Autoimmune Models

In a study involving mouse models of autoimmune diseases, a related tetrahydroquinoline derivative demonstrated superior bioavailability and therapeutic effects at lower doses compared to existing treatments. The study highlighted the compound's potential in modulating Th17-mediated pathways without significant adverse effects .

Case Study 2: Antimicrobial Testing

A series of compounds structurally related to this compound were evaluated for their antimicrobial activity against standard strains of bacteria and fungi. The results indicated promising antimicrobial efficacy, suggesting that this class of compounds could be developed further for clinical applications .

Data Summary Table

Propiedades

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5S2/c27-19-6-2-11-25(19)12-4-10-23-21(28)22(29)24-17-9-8-16-5-1-13-26(18(16)15-17)33(30,31)20-7-3-14-32-20/h3,7-9,14-15H,1-2,4-6,10-13H2,(H,23,28)(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYPSRFUAQDIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.